molecular formula C17H17ClN2O3S B2617204 2-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide CAS No. 941971-86-4

2-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide

Cat. No. B2617204
M. Wt: 364.84
InChI Key: UKROVUUVYPHYKA-UHFFFAOYSA-N
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Description

2-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide is a versatile chemical compound used in scientific research1. Its applications range from drug development to studying biological processes1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that compounds of this nature are typically synthesized in a laboratory setting by trained chemists, using a variety of chemical reactions.



Molecular Structure Analysis

The molecular formula of this compound is C16H17ClN2O4S22. This indicates that it contains 16 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 4 oxygen atoms, and 2 sulfur atoms2. The molecular weight is 400.892.



Chemical Reactions Analysis

Specific chemical reactions involving this compound are not available in the sources I found. However, as a research chemical, it’s likely used in a variety of experimental contexts.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the sources I found. However, these properties can be determined through various laboratory techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.


Scientific Research Applications

1. Remote Sulfonylation in Synthetic Chemistry

Xia et al. (2016) discuss the efficient remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, which includes compounds structurally similar to 2-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide. This process is significant in synthetic chemistry, generating environmentally friendly byproducts and offering a less odorous, more sustainable alternative to traditional methods (Xia et al., 2016).

2. Antimalarial and Antiviral Potential

Fahim and Ismael (2021) investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives, which are chemically related to the compound . These derivatives showed promising in vitro antimalarial activity and were characterized for their ADMET properties. The research indicates the potential of such compounds in developing treatments for diseases like malaria and COVID-19 (Fahim & Ismael, 2021).

3. Cardiac Electrophysiological Activity

Morgan et al. (1990) synthesized compounds including N-substituted imidazolylbenzamides and benzene-sulfonamides, structurally related to the compound in focus. These compounds showed significant potential in cardiac electrophysiological activity, indicating their utility in developing treatments for heart-related conditions (Morgan et al., 1990).

4. Synthetic Cannabinoid Receptor Agonists

Richter et al. (2022) explored compounds like 2F-QMPSB, containing sulfamoyl benzoate or sulfamoyl benzamide core structures, akin to the compound . Their study on the metabolic fate of these compounds reveals their potential as synthetic cannabinoid receptor agonists, significant in the field of pharmacology and drug design (Richter et al., 2022).

5. Anticancer Agents Development

Shao et al. (2014) synthesized 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides, indicating their role as novel structures of PI3K inhibitors and anticancer agents. This research highlights the application of such compounds in developing new anticancer drugs (Shao et al., 2014).

Safety And Hazards

The specific safety and hazards associated with this compound are not mentioned in the sources I found. However, like all chemicals, it should be handled with care, following appropriate safety protocols.


Future Directions

properties

IUPAC Name

2-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c1-24(22,23)20-10-4-5-12-11-13(8-9-16(12)20)19-17(21)14-6-2-3-7-15(14)18/h2-3,6-9,11H,4-5,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKROVUUVYPHYKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide

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